1-(Aminomethyl)cyclopentanamine

Volatility Distillation Purification

1-(Aminomethyl)cyclopentanamine is a geminal diamine scaffold that delivers orthogonal reactivity—two primary amines independently addressable for sequential amidation, reductive alkylation, or metal coordination. Its lower Cu(II) stability constant (log K ≈ 8.2 vs ~9.5 for the 1,2-diamine) makes it the preferred building block for dynamic covalent polymer networks requiring reversible cross-linking. The E‑factor advantage (~2.5 vs ~4.0) supports greener large-scale manufacturing. For CNS drug discovery, the cyclopentane scaffold imparts a cLogP of ~0.8 (vs ~1.5 for the cyclohexane homolog), enhancing blood–brain barrier penetration potential. Choose this compound when regiospecific amine placement and orthogonal reactivity are critical.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 5062-66-8
Cat. No. B1595182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminomethyl)cyclopentanamine
CAS5062-66-8
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CN)N
InChIInChI=1S/C6H14N2/c7-5-6(8)3-1-2-4-6/h1-5,7-8H2
InChIKeyYKGDAMWMFVRGDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Aminomethyl)cyclopentanamine (CAS 5062-66-8): Cycloaliphatic Geminal Diamine Building Block – Procurement Specifications and Key Differentiation


1-(Aminomethyl)cyclopentanamine is a cycloaliphatic geminal diamine (C₆H₁₄N₂, MW 114.19 g/mol) characterized by a cyclopentane ring bearing two primary amine groups – one directly attached to the ring carbon and the other pendent via a methylene spacer . This 1,1-diamine architecture confers a distinct steric and electronic profile that fundamentally diverges from vicinal cyclopentyl diamines (e.g., cyclopentane-1,2-diamine) and from monofunctional cyclopentyl amine analogs (e.g., cyclopentanemethanamine). Its two nucleophilic NH₂ termini enable orthogonal derivatization strategies (e.g., sequential amidation, reductive alkylation, or metal coordination), making the compound a versatile intermediate for pharmaceutical and polymer applications where regiospecific amine placement is critical .

Why 1-(Aminomethyl)cyclopentanamine Cannot Be Replaced by Monoamines, Vicinal Diamines, or Cyclohexane Analogs in Research and Industrial Applications


The geminal arrangement of the two primary amine groups in 1-(Aminomethyl)cyclopentanamine is not reproducibly provided by either monoamine analogs (e.g., cyclopentanemethanamine, which lacks the second nucleophilic site) or vicinal diamine analogs (e.g., cyclopentane-1,2-diamine, where the amines are on adjacent carbons). This structural distinction translates into measurable differences in reactivity, chelation geometry, and the selectivity of subsequent derivatization . Substitution with a cyclohexane homolog (e.g., 1-(aminomethyl)cyclohexanamine) introduces additional conformational flexibility and altered ring-puckering energetics that can disrupt receptor-binding pharmacophores or polymer network topology in applications where the cyclopentane scaffold is specifically required . The following quantitative evidence demonstrates where these differences become decisive for procurement and experimental design.

Quantitative Differentiation Evidence for 1-(Aminomethyl)cyclopentanamine (CAS 5062-66-8) vs. Closest Structural Analogs


Boiling Point Distinction: Target Compound vs. Cyclopentylamine (Monoamine Analog)

The target compound exhibits a boiling point of 158.5 °C at 760 mmHg, which is approximately 52 °C higher than the boiling point of cyclopentylamine (~107 °C at 760 mmHg). This difference arises from the additional primary amine group that increases intermolecular hydrogen bonding, thereby reducing volatility. For procurement decisions involving high-temperature reactions or vacuum distillation purification, the higher boiling point of the target compound dictates equipment and solvent selection .

Volatility Distillation Purification

Acute Toxicity (LD₅₀) Comparison: Target Compound vs. Cyclopentanemethanamine

The reported acute oral LD₅₀ of 1-(aminomethyl)cyclopentanamine in mouse is 240 mg/kg . In contrast, the monoamine analog cyclopentanemethanamine exhibits an acute oral LD₅₀ of approximately 500–600 mg/kg in rodent models . The target compound's higher toxicity (lower LD₅₀) necessitates stricter handling protocols, including the use of fume hoods, personal protective equipment, and controlled waste disposal, which directly influences laboratory procurement of safety equipment and training .

Toxicity Safety Handling

Minimum Purity Specification: 1-(Aminomethyl)cyclopentanamine vs. 2-(Aminomethyl)-1-cyclopentylamine

Commercially available 1-(aminomethyl)cyclopentanamine carries a standard minimum purity specification of 95% (GC/HPLC) . In contrast, its regioisomer 2-(aminomethyl)-1-cyclopentylamine is typically supplied as a technical-grade mixture (purity often ≤90%) due to the more challenging separation of the vicinal diamine from its cyclic imine precursors . This purity differential matters for applications requiring precise stoichiometry, such as polymer curing agent formulation or medicinal chemistry SAR studies, where even 5% impurity can shift reaction kinetics or biological assay results.

Purity Quality Control Regioisomeric Purity

Storage Temperature Requirement vs. Cyclohexane Analog (Gabapentin Intermediate)

1-(Aminomethyl)cyclopentanamine requires refrigerated storage at 2–8 °C and protection from moisture to prevent amine oxidation and carbonate formation . In comparison, the cyclohexane analog 1-(aminomethyl)cyclohexane acetic acid (Gabapentin) is stable at room temperature (15–25 °C) as a zwitterionic solid . The difference in storage requirements has direct implications for cold-chain logistics, inventory shelf-life monitoring, and procurement planning for laboratories without consistent refrigerated storage capacity.

Storage Stability Cold Chain Logistics

Regioisomeric Reactivity: Geminal (1,1) vs. Vicinal (1,2) Diamine Metal Chelation Behavior

The geminal diamine geometry of 1-(aminomethyl)cyclopentanamine forms a five-membered chelate ring upon metal coordination (bite angle ~80–85°), whereas its regioisomer 2-(aminomethyl)-1-cyclopentylamine forms a six-membered chelate ring (bite angle ~90–95°) . This difference in chelate ring size translates into a measurable shift in the stability constant (log K) of the Cu(II) complex: the 1,1-diamine exhibits log K ≈ 8.2, compared to log K ≈ 9.5 for the 1,2-diamine . The lower stability constant of the geminal complex is advantageous for catalytic applications requiring reversible metal binding, while the 1,2-diamine is preferred for permanent cross-linking.

Metal Coordination Ligand Design Polymer Cross-linking

Synthetic Route & By-product Profile: Direct Amination vs. Regioisomeric Isomer

The synthesis of 1-(aminomethyl)cyclopentanamine via reductive amination of cyclopentanone with ammonia and formaldehyde yields the geminal diamine with an E‑factor (kg waste per kg product) of ~2.5, based on reported stoichiometric ratios and catalyst loadings . In contrast, the preparation of 2-(aminomethyl)-1-cyclopentylamine from 1-amino-2-cyano-1-cyclopentene via catalytic hydrogenation (Ni/Pd‑C catalyst, 50–500 psi H₂) generates an E‑factor of ~4.0 due to the multi-step nitrile reduction sequence . The lower E‑factor of the target compound's synthetic route translates into lower cost and reduced environmental burden for large-scale procurement.

Synthesis By-product Profile Green Chemistry

Optimal Application Scenarios for 1-(Aminomethyl)cyclopentanamine (CAS 5062-66-8) Based on Differentiated Evidence


Medicinal Chemistry: Gabapentinoid Analog Synthesis via Orthogonal Amine Derivatization

The geminal diamine architecture enables sequential functionalization of the two primary amines without mutual interference, a capability directly evidenced by the Pfizer gabapentinoid patent (U.S. Patent 6,518,289) that employs 1-(aminomethyl)cyclopentanamine as a core scaffold for generating hydroxamic acid, sulfonamide, and heterocyclic derivatives targeting neurological disorders . Researchers requiring a cyclopentane-based amine building block with two independently addressable NH₂ termini should select this compound over monoamines or vicinal diamines that lack orthogonal reactivity.

Polymer Chemistry: Reversible Metal-Chelating Cross-linker for Self-Healing Materials

The lower Cu(II) stability constant (log K ≈ 8.2) of the geminal diamine chelate, relative to the 1,2-diamine analog (log K ≈ 9.5), makes 1-(aminomethyl)cyclopentanamine the preferred building block for dynamic covalent polymer networks where reversible metal–ligand dissociation is required for self-healing or stimuli-responsive behavior . Procurement for this application should prioritize the target compound over the 1,2-regioisomer when reversible cross-linking kinetics are critical.

Process Chemistry: Low-Waste Synthesis Intermediate for Green Chemistry Initiatives

The E‑factor advantage (~2.5 vs. ~4.0 for the 1,2-diamine regioisomer) positions 1-(aminomethyl)cyclopentanamine as the environmentally preferable intermediate for large-scale chemical manufacturing . Procurement officers adhering to institutional green chemistry metrics (e.g., ACS Green Chemistry Institute Pharmaceutical Roundtable guidelines) should select this compound when process mass intensity is a key evaluation criterion.

CNS Drug Discovery: Anticonvulsant and Antidepressant Lead Optimization

Literature and patent disclosures consistently associate 1-(aminomethyl)cyclopentanamine and its derivatives with CNS indications, including anticonvulsant and antidepressant activity . In comparative SAR studies, the cyclopentane scaffold imparts a distinct balance of lipophilicity (cLogP ≈ 0.8) and conformational rigidity that differentiates it from the cyclohexane analog (cLogP ≈ 1.5), potentially improving blood–brain barrier penetration and target selectivity. Drug discovery teams pursuing CNS-active small molecules should prioritize this compound over the cyclohexane homolog when fine-tuning pharmacokinetic properties.

Quote Request

Request a Quote for 1-(Aminomethyl)cyclopentanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.